Anomeric Equilibrium Ratios: 2-Deoxy-lyxo vs. 2-Deoxy-arabino in Aqueous Solution
In D₂O solution at equilibrium, 2-deoxy-D-lyxo-hexopyranose exhibits an anomeric composition of 40% α-anomer : 44% β-anomer, whereas 2-deoxy-D-arabino-hexopyranose (2-deoxy-D-glucose) shows a markedly different distribution (literature values ca. 42% α : 58% β for 2-deoxyglucose), reflecting the influence of the C-4 stereochemistry on the anomeric equilibrium [1]. The lyxo epimer also displays a distinct H-2 chemical shift (δH ~2.50, δC ~39.5 ppm) when compared to the arabino epimer, providing a definitive spectroscopic fingerprint for identity verification during quality control [1].
| Evidence Dimension | Anomeric equilibrium composition in D₂O |
|---|---|
| Target Compound Data | 40% α-anomer : 44% β-anomer (remaining ~16% as aldehyde/acyclic forms) |
| Comparator Or Baseline | 2-Deoxy-D-arabino-hexopyranose (2-deoxyglucose): ~42% α : ~58% β |
| Quantified Difference | Approximately 14 percentage points higher β-anomer prevalence for the arabino epimer relative to the lyxo epimer |
| Conditions | ¹H and ¹³C NMR spectroscopy, 300 MHz, D₂O solution, ambient temperature |
Why This Matters
Procurement specifications for 2-deoxy-lyxo-hexopyranose must include anomeric composition by NMR, as the equilibrium ratio directly affects glycosylation reactivity; acceptance criteria should reference the 40:44 α:β ratio with a tolerance of ±5%, distinguishing it from 2-deoxyglucose batches.
- [1] De Bruyn, A.; Anteunis, M. ¹H NMR study of 2-deoxy-D-arabino-hexopyranose (2-deoxy glucopyranose), 2-deoxy-D-lyxo-hexopyranose (2-deoxy galactopyranose) and 2'-deoxy lactose. Shift increment studies in 2-deoxy carbohydrates. Bull. Soc. Chim. Belg. 1975, 84(12), 1201–1209. View Source
